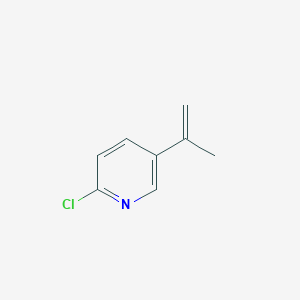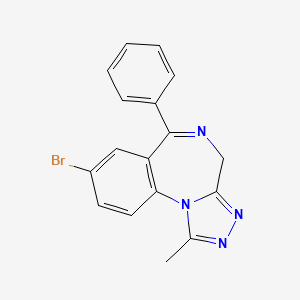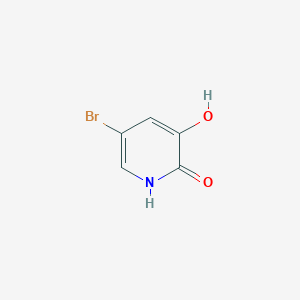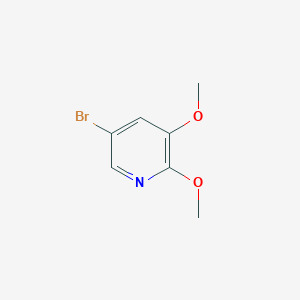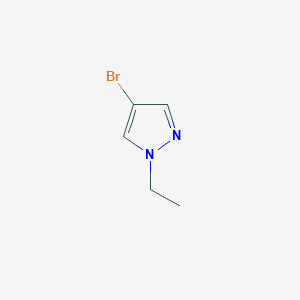
1-Phenylpiperidin-3-amine
Vue d'ensemble
Description
The compound 1-Phenylpiperidin-3-amine is a structural motif present in various pharmacologically active molecules. It is characterized by a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a phenyl group at the third position. This structure is significant in medicinal chemistry due to its presence in compounds that interact with central dopamine (DA) receptors, and it serves as an intermediate in the synthesis of various therapeutic agents .
Synthesis Analysis
The synthesis of 1-Phenylpiperidin-3-amine derivatives can be achieved through several methods. One approach involves the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex, which is an efficient method yielding cyclic amines with water as the only byproduct . Another method includes the intramolecular cyclization of unsaturated amines, which allows for the regioselective formation of 3-aminopiperidines, a process that complements existing olefin amino functionalization methods . Additionally, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using a cyano-phenyloxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to the formation of the desired aminopiperidine structures .
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidin-3-amine and its derivatives can be analyzed through various spectroscopic techniques. For instance, the structure of related compounds such as N-phenylpyridin-4-amine has been determined using single-crystal X-ray diffraction, revealing the presence of polymorphs and the conjugation between the pyridyl rings and the nitrogen atom's lone pairs . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
1-Phenylpiperidin-3-amine can undergo various chemical reactions due to its amine functionality and the presence of the phenyl group. For example, the compound can be used as an intermediate in the synthesis of Repaglinide, an oral medication for diabetes, through a series of reactions including Grignard reaction, oxidation, piperidine substitution, oximation, and reduction . Additionally, the synthesis of 2-phenyl-3-aminopyridine, a related compound, involves the protection of an aminopyridine with an imine group, followed by Suzuki coupling and acid hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Phenylpiperidin-3-amine derivatives are influenced by the substituents on the aromatic ring and the nitrogen atom. For instance, (S)-phenylpiperidines with a high group dipole moment substituent in the meta position relative to the piperidine ring exhibit significant activity in vivo on dopamine synthesis and turnover without inducing strong hypoactivity or catalepsy . The fluorescent properties of related compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, have been studied, showing that emission intensity increases and a bathochromic shift occurs upon transitioning from solution to the solid state . These properties are essential for the development of new pharmaceuticals and for understanding the behavior of these compounds under different conditions.
Applications De Recherche Scientifique
-
Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
- Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
-
Phytopharmaceuticals
- Piperine, an alkaloid with the piperidine nucleus was discovered and isolated from the fruits of Piper nigrum .
- Piperine contains plentiful established health effects and beneficial therapeutic properties .
- Piperine also serves as bio-enhancers in conjunction with drugs to stimulate drug molecules’ activity across different routes by improving the drug’s bioavailability across the membrane .
- In recent years, there has been significant interest in the use of piperine to treat many illnesses, its health-beneficial effects, and its work as bio-enhancers .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQYZZQHIINDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457196 | |
| Record name | 1-phenylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-3-amine | |
CAS RN |
63921-21-1 | |
| Record name | 1-phenylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
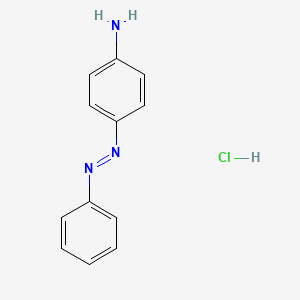



![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)

